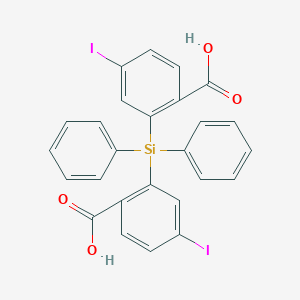

Diphenylsilylene 4-iodobenzoate

Descripción

Diphenylsilylene 4-iodobenzoate is a silyl-protected iodobenzoate derivative characterized by a silicon-centered diphenyl group and a 4-iodobenzoate moiety. This compound belongs to a class of organosilicon esters, where the silylene group (SiPh₂) acts as a stabilizing ligand, influencing both chemical reactivity and physical properties.

Propiedades

Número CAS |

129459-83-2 |

|---|---|

Fórmula molecular |

C26H18I2O4Si |

Peso molecular |

676.3 g/mol |

Nombre IUPAC |

2-[(2-carboxy-5-iodophenyl)-diphenylsilyl]-4-iodobenzoic acid |

InChI |

InChI=1S/C26H18I2O4Si/c27-17-11-13-21(25(29)30)23(15-17)33(19-7-3-1-4-8-19,20-9-5-2-6-10-20)24-16-18(28)12-14-22(24)26(31)32/h1-16H,(H,29,30)(H,31,32) |

Clave InChI |

HNIVWWTYJZTNTJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O |

SMILES canónico |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=C(C=CC(=C3)I)C(=O)O)C4=C(C=CC(=C4)I)C(=O)O |

Sinónimos |

Benzoic acid, 4-iodo-, diphenylsilylene ester |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. Industrial production would likely involve the use of automated reactors and advanced purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

Diphenylsilylene 4-iodobenzoate can undergo various types of chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

Reduction: The iodine atoms can be reduced to form less reactive species.

Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the iodine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can lead to the formation of carboxylate salts, while reduction of the iodine atoms can yield deiodinated derivatives.

Aplicaciones Científicas De Investigación

Diphenylsilylene 4-iodobenzoate has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules through various coupling reactions.

Biology: Its unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways.

Industry: Used in the development of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.

Mecanismo De Acción

The mechanism by which Diphenylsilylene 4-iodobenzoate exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The carboxylic acid group can coordinate with metal ions, while the silyl and iodophenyl groups provide additional sites for interaction. These interactions can influence various molecular targets and pathways, leading to specific biological or chemical effects.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: Substituent Effects

The 4-iodobenzoate core is shared across multiple compounds, but variations in the esterifying group and ancillary substituents significantly alter properties. Key comparisons include:

*Estimated based on structural similarity to compounds.

- Electrophilic Reactivity : The iodine atom in 4-iodobenzoates facilitates nucleophilic aromatic substitution (SNAr) and Suzuki-Miyaura coupling, unlike bromo or nitro-substituted analogues (e.g., 6-bromo derivatives in ), which exhibit slower reaction kinetics due to lower leaving-group ability .

- Lipophilicity : Diphenylsilylene 4-iodobenzoate’s log P (~2.3) is comparable to 1-methylpiperidin-4-yl 4-iodobenzoate (log P = 2.1–2.4), suggesting similar blood-brain barrier permeability. This contrasts with hydrophilic glycosides like Isorhamnetin-3-O-glycoside, which are less suited for CNS targeting .

Database and Structural Mining

Platforms like KLSD () catalog kinase inhibitors but lack specific entries for diphenylsilylene derivatives. However, substructure mining () could identify shared motifs (e.g., benzoate cores) across bioactive compounds, aiding in SAR studies .

Key Research Findings

- Substituent-Driven Reactivity : Iodo > Bromo > Nitro in electrophilic aromatic substitution, with iodine’s polarizability enabling versatile coupling reactions .

- Log P as a Predictor : Iodobenzoates’ log P values (~2.1–2.4) correlate with CNS permeability, outperforming hydrophilic analogues (e.g., glycosides) .

- Synthetic Challenges : Moderate yields (41–54%) for iodobenzoates reflect steric hindrance from bulky silyl or piperidinyl groups, necessitating optimized catalytic systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.